1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine
Overview
Description
1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H7N5. It is a member of the pyrazolopyrazine family, characterized by a fused ring system consisting of a pyrazole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by treatment with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolopyrazine derivatives, while substitution reactions can produce various substituted pyrazolopyrazine compounds .
Scientific Research Applications
1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-3-amine: A related compound with a similar structure but lacking the fused pyrazine ring.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system, sharing some structural similarities with 1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-6-4(5(7)10-11)8-2-3-9-6/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQHOOMZLJTKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303669 | |
Record name | 1-methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500731-37-3 | |
Record name | 1-methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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